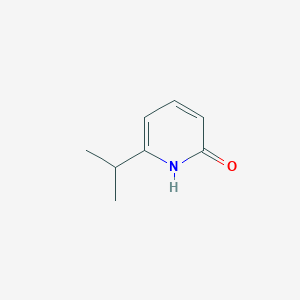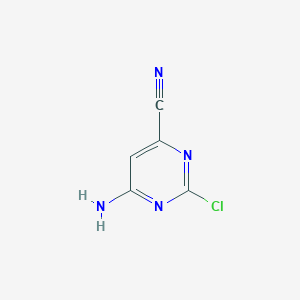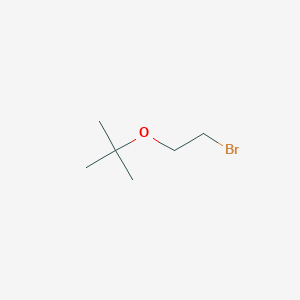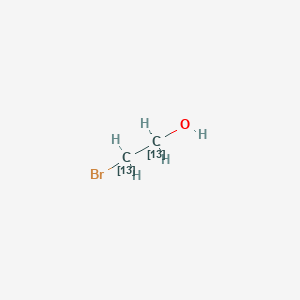
4-Chloro-2,3,5,6-tetrafluoropyridine
Descripción general
Descripción
4-Chloro-2,3,5,6-tetrafluoropyridine is a halogenated pyridine derivative with multiple fluorine atoms and a chlorine atom attached to the pyridine ring. Although the specific compound is not directly studied in the provided papers, related compounds such as 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine have been investigated, which can give insights into the chemical behavior and properties of 4-chloro-2,3,5,6-tetrafluoropyridine due to the similarity in their molecular structures .
Synthesis Analysis
The synthesis of related polyfluoro-compounds has been described, such as the preparation of 2,3,5,6-tetrafluoro-4-iodopyridine, which involves the oxidation of a hydrazinopyridine precursor or the reaction of pentafluoropyridine with sodium iodide . These methods could potentially be adapted for the synthesis of 4-chloro-2,3,5,6-tetrafluoropyridine by substituting the iodine with chlorine in the reaction scheme.
Molecular Structure Analysis
Density functional theory (DFT) calculations have been performed on similar compounds to determine their optimized geometrical parameters, which show good agreement with experimental data. The molecular stability and bond strength of these compounds have been investigated using natural bond orbital (NBO) analysis, and the charge transfer within the molecules has been inferred from the calculated HOMO and LUMO energies .
Chemical Reactions Analysis
The reactivity of related tetrafluoropyridine compounds has been explored, with findings that hydroxide ion, methoxide ion, and ammonia can attack at specific positions on the ring, leading to substituted derivatives. Additionally, the Ullmann coupling technique has been used to create bipyridyl structures, indicating a potential pathway for further functionalization of the pyridine ring .
Physical and Chemical Properties Analysis
The vibrational spectra of related compounds have been studied using FT-IR and FT-Raman spectroscopy, providing detailed interpretations of their vibrational modes. Electron density isosurface mapping with electrostatic potential (ESP) has been used to gain information about the size, shape, charge density distribution, and site of chemical reactivity of the molecules. Furthermore, thermodynamic properties such as heat capacity, entropy, enthalpy, and Gibbs free energy of these compounds have been calculated at different temperatures, which can be indicative of the stability and reactivity of 4-chloro-2,3,5,6-tetrafluoropyridine under various conditions .
Aplicaciones Científicas De Investigación
Application 1: Agrochemical and Pharmaceutical Industries
- Summary of the Application: 4-Chloro-2,3,5,6-tetrafluoropyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
- Results or Outcomes: The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Application 2: Synthesis of Derivatives
- Summary of the Application: 4-Chloro-2,3,5,6-tetrafluoropyridine is used in the synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives . These derivatives are synthesized by the reaction of pentafluoropyridine with appropriate C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine .
- Methods of Application: The reaction of pentafluoropyridine with malononitrile under basic conditions (K2CO3) in DMF at reflux gave a 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .
- Results or Outcomes: The resulting products are 4-substituted 2,3,5,6-tetrafluoropyridine derivatives .
Application 3: Production of 2,3,5,6-Tetrafluoropyridine
- Summary of the Application: 4-Chloro-2,3,5,6-tetrafluoropyridine can be used to produce 2,3,5,6-tetrafluoropyridine in high yield by reacting a pentafluoropyridine with an alkali metal borohydride .
- Methods of Application: A pentafluoropyridine is reacted with an alkali metal borohydride (e.g., sodium borohydride, potassium borohydride, or lithium borohydride) preferably in a solvent such as an ethereal solvent, e.g., diethyl ether at 0°C to the refluxing temperature of the pentafluoropyridine, preferably at room temperature to the refluxing temperature of the pentafluoropyridine .
- Results or Outcomes: The reaction results in the production of 2,3,5,6-tetrafluoropyridine in high yield .
Application 4: Synthesis of Pyridonecarboxylic Synthetic Antibacterial Agent
- Summary of the Application: 4-Chloro-2,3,5,6-tetrafluoropyridine is used as a starting material for synthesizing a pyridonecarboxylic synthetic antibacterial agent having excellent antibacterial activity .
- Results or Outcomes: The resulting product is a pyridonecarboxylic synthetic antibacterial agent with excellent antibacterial activity .
Application 5: Production of Rubber and Dyes
- Summary of the Application: 4-Chloro-2,3,5,6-tetrafluoropyridine is used in the production of rubber and dyes . Since the 1960s, there have been hundreds of dyes developed with fluorine-containing aromatic compounds as intermediates .
- Results or Outcomes: The resulting products are various types of rubber and dyes .
Application 6: Synthesis of Pyridylcadmium or Pyridylzinc Reagent
- Summary of the Application: 4-Chloro-2,3,5,6-tetrafluoropyridine is used in the preparation of 2,3,5,6-tetrafluoro-pyridylcadmium or 2,3,5,6-tetrafluoropyridylzinc reagent .
- Results or Outcomes: The resulting products are 2,3,5,6-tetrafluoro-pyridylcadmium or 2,3,5,6-tetrafluoropyridylzinc reagents .
Safety And Hazards
When handling 4-Chloro-2,3,5,6-tetrafluoropyridine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Propiedades
IUPAC Name |
4-chloro-2,3,5,6-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHMNSNECXJBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503536 | |
| Record name | 4-Chloro-2,3,5,6-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3,5,6-tetrafluoropyridine | |
CAS RN |
52026-98-9 | |
| Record name | 4-Chloro-2,3,5,6-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)
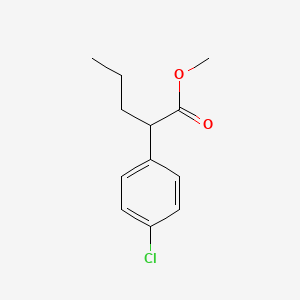



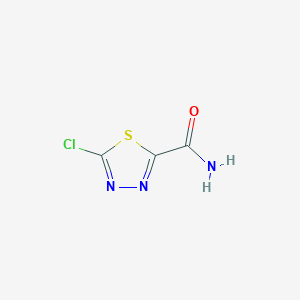
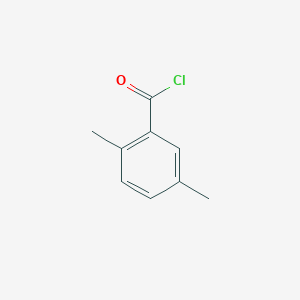
![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)
